![molecular formula C8H5NOS B6598630 1,2-benzothiazole-4-carbaldehyde CAS No. 1379259-81-0](/img/structure/B6598630.png)
1,2-benzothiazole-4-carbaldehyde
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Overview
Description
1,2-Benzothiazole-4-carbaldehyde (BT-4-C) is a heterocyclic aldehyde compound that is widely used in the synthesis of various organic compounds, as well as in the production of drugs, dyes, and aromatics. It is a colorless liquid with a faint odor and a boiling point of 116-118 °C. BT-4-C is an important intermediate in the synthesis of a variety of pharmaceuticals, including antifungal, antiviral, and anti-inflammatory drugs.
Scientific Research Applications
1,2-benzothiazole-4-carbaldehyde is used in a variety of scientific research applications, including the synthesis of organic compounds, the production of drugs, dyes, and aromatics, and the study of biochemical and physiological effects. It is also used in the synthesis of a variety of pharmaceuticals, including antifungal, antiviral, and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1,2-benzothiazole-4-carbaldehyde is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Inhibition of this enzyme can result in increased levels of certain drugs in the body, leading to increased therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-benzothiazole-4-carbaldehyde are not yet fully understood. However, it has been shown to have anti-inflammatory, antiviral, and antifungal properties. In addition, it has been demonstrated to have an inhibitory effect on the enzyme cytochrome P450, which can lead to increased levels of certain drugs in the body.
Advantages and Limitations for Lab Experiments
The main advantage of 1,2-benzothiazole-4-carbaldehyde in laboratory experiments is its ability to be easily synthesized through a variety of methods. In addition, it has a wide range of applications in the synthesis of organic compounds, drugs, dyes, and aromatics. However, there are some limitations to the use of 1,2-benzothiazole-4-carbaldehyde in laboratory experiments, including the fact that its mechanism of action is not yet fully understood and the fact that it can cause increased levels of certain drugs in the body.
Future Directions
There are a number of potential future directions for the use of 1,2-benzothiazole-4-carbaldehyde. These include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into the synthesis of 1,2-benzothiazole-4-carbaldehyde and its applications in the synthesis of organic compounds, drugs, dyes, and aromatics. Finally, further research could be conducted into the potential therapeutic uses of 1,2-benzothiazole-4-carbaldehyde, as well as its potential side effects.
Synthesis Methods
1,2-benzothiazole-4-carbaldehyde can be synthesized through a number of different methods. One of the most commonly used methods is the Sandmeyer reaction, which involves the reaction of an aryl halide with copper(I) cyanide in the presence of an acid catalyst. The reaction produces a mixture of 1,2-benzothiazole-4-carbaldehyde and 1,2-benzothiazole-4-carboxylic acid, which can then be separated by distillation. Other methods for the synthesis of 1,2-benzothiazole-4-carbaldehyde include the use of Grignard reagents, the Kolbe-Schmitt reaction, and the reaction of an aryl halide with a thiourea derivative.
properties
IUPAC Name |
1,2-benzothiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-6-2-1-3-8-7(6)4-9-11-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULSLSMTXGBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isothiazole-4-carbaldehyde | |
CAS RN |
1379259-81-0 |
Source
|
Record name | benzo[d]isothiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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